Cas no 15073-87-7 (3β,5α-Cholic Acid)

3β,5α-Cholic Acid 化学的及び物理的性質

名前と識別子

-

- Cholan-24-oic acid,3,7,12-trihydroxy-, (3b,5a,7a,12a)- (9CI)

- (3b,5a,7a,12a)-3,7,12-trihydroxy-Cholan-24-oic acid

- 3β,5α-Cholic Acid

- (3beta,5alpha,7alpha,12alpha)-3,7,12-trihydroxycholan-24-oic acid

- 3b,7a,12a-Trihydroxy-5a-Cholanoic acid

- Cholic Acid 3β,5α-Isomer

- -CholicAcid

- 3,5a-Cholic Acid

-

- インチ: 1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15+,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1

- InChIKey: BHQCQFFYRZLCQQ-OJGXVJBCSA-N

- ほほえんだ: [C@@H]1(O)C[C@@]2([H])[C@](C)(CC1)[C@]1([H])[C@]([H])([C@@]3([H])[C@@]([C@@H](O)C1)(C)[C@@H]([C@H](C)CCC(O)=O)CC3)[C@H](O)C2

計算された属性

- せいみつぶんしりょう: 408.28757437g/mol

- どういたいしつりょう: 408.28757437g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 5

- 重原子数: 29

- 回転可能化学結合数: 4

- 複雑さ: 637

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 11

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 98Ų

3β,5α-Cholic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C432615-2.5mg |

3β,5α-Cholic Acid |

15073-87-7 | 2.5mg |

$ 236.00 | 2023-04-17 | ||

| TRC | C432615-5mg |

3β,5α-Cholic Acid |

15073-87-7 | 5mg |

$ 437.00 | 2023-04-17 | ||

| TRC | C432615-25mg |

3β,5α-Cholic Acid |

15073-87-7 | 25mg |

$ 1832.00 | 2023-04-17 | ||

| TRC | C432615-10mg |

3β,5α-Cholic Acid |

15073-87-7 | 10mg |

$ 821.00 | 2023-04-17 | ||

| TRC | C432615-100mg |

3β,5α-Cholic Acid |

15073-87-7 | 100mg |

$ 4500.00 | 2023-09-08 |

3β,5α-Cholic Acid 関連文献

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249

関連分類

- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Hydroxy bile acids, alcohols and derivatives

- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Bile acids, alcohols and derivatives Hydroxy bile acids, alcohols and derivatives

3β,5α-Cholic Acidに関する追加情報

3β,5α-Cholic Acid: A Comprehensive Overview

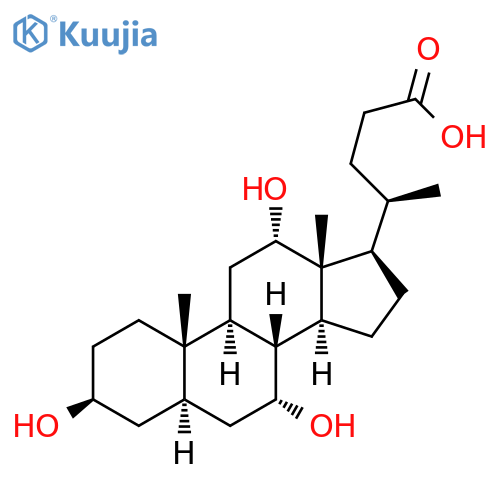

3β,5α-Cholic Acid, also known by its CAS number CAS 15073-87-7, is a naturally occurring bile acid that plays a crucial role in various physiological processes. This compound is a derivative of cholesterol and is primarily synthesized in the liver. Its unique structure, characterized by a steroidal nucleus with hydroxyl groups at specific positions, contributes to its diverse biological functions.

The chemical structure of 3β,5α-Cholic Acid includes a cyclopentane ring system with hydroxyl groups at the 3β and 5α positions. This configuration is essential for its interaction with cellular receptors and its ability to modulate lipid metabolism. Recent studies have highlighted the importance of Cholic Acid in maintaining gut-liver axis communication, which is critical for overall metabolic health.

In terms of applications, 3β,5α-Cholic Acid has been extensively studied for its potential in drug delivery systems. Its amphipathic nature allows it to form micelles, which can encapsulate hydrophobic drugs and enhance their bioavailability. This property has led to its use in the development of nanomedicines for targeted therapy.

Recent research has also explored the role of Cholic Acid in combating metabolic disorders such as obesity and type 2 diabetes. Studies have shown that it can activate the farnesoid X receptor (FXR), a nuclear receptor involved in lipid and glucose metabolism. Activation of FXR by Cholic Acid has been linked to improved insulin sensitivity and reduced inflammation.

The synthesis of 3β,5α-Cholic Acid involves several enzymatic steps, including hydroxylation and epimerization. These processes are tightly regulated to ensure proper bile acid homeostasis. Dysregulation of these pathways can lead to conditions such as cholestasis and hepatobiliary diseases.

In addition to its physiological roles, Cholic Acid has been investigated for its potential as a cosmeceutical ingredient. Its ability to modulate skin lipid metabolism makes it a promising candidate for anti-aging formulations.

The latest advancements in analytical techniques have enabled precise quantification of Cholic Acid levels in biological samples. Mass spectrometry-based methods have become the gold standard for measuring bile acids in clinical studies.

In conclusion, 3β,5α-Cholic Acid, with its CAS number CAS 15073-87-7, is a multifaceted compound with significant implications in medicine, pharmacology, and cosmetics. Ongoing research continues to uncover new therapeutic applications and deepen our understanding of its role in human health.

15073-87-7 (3β,5α-Cholic Acid) 関連製品

- 72275-48-0(Chromocarb)

- 2286365-20-4(tert-Butyl 3-cyano-4-methylbenzylcarbamate)

- 2243508-53-2(2-({(9H-fluoren-9-yl)methoxycarbonyl}(3-fluorophenyl)amino)acetic acid)

- 1212937-29-5((1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine)

- 90326-62-8(methyl 3-bromo-4-(hydroxymethyl)benzoate)

- 896349-52-3(N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide)

- 877868-68-3((E)-2-(2-FLUOROPHENYL)ETHENYLBORONIC ACID)

- 1795194-54-5(N-[1-(furan-3-yl)propan-2-yl]-3-phenylpropanamide)

- 1312784-43-2(Ethyl2-Chloro-6-fluoroquinazoline-4-acetate)

- 92404-70-1(3-bromofuro3,2-cpyridine)